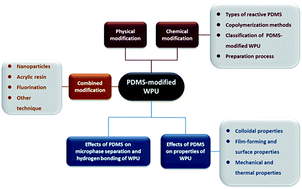Progress in polydimethylsiloxane-modified waterborne polyurethanes
RSC Advances Pub Date: 2017-07-06 DOI: 10.1039/C7RA05738E
Abstract
Preparing PDMS-modified WPU has attracted the attention of many researchers for two decades and this modification strategy has been proved to be an effective and feasible way to improve some key properties of WPU. In this review, both physical and chemical modification are introduced in depth. For chemical modification, the types of PDMS used, the copolymerization methods, the sub-classification of PDMS-modified WPU, and the synthesis processes are categorized and reviewed respectively; the effects of PDMS on colloidal, film-forming, surface, mechanical, and thermal properties as well as the effects of PDMS on microphase separation and hydrogen bonding behaviors of WPU are discussed in detail, with focus on the introduction to and understanding of the “structure–morphology–property” relationship of these hybrid materials. Besides, a current strategy to combine the PDMS modification technique with other modification methods to obtain novel WPU materials with superior properties is introduced. Finally, the challenges and future perspectives of this field are discussed.


Recommended Literature
- [1] Front cover
- [2] 28. Chemistry of nitrosyl complexes. Part II. Exchange of 36Cl between nitrosyl chloride and some insoluble metal chlorides
- [3] Characterization of optical manipulation using microlens arrays depending on the materials and sizes in organic photovoltaics†
- [4] Stabilization of glyphosate zwitterions and conformational/tautomerism mechanism in aqueous solution: insights from ab initio and density functional theory-continuum model calculations†
- [5] New books
- [6] Lifetime behavior of a PEM fuel cell with low humidification of feed stream
- [7] PEGylated WS2 nanodrug system with erythrocyte membrane coating for chemo/photothermal therapy of cervical cancer†
- [8] Chemical heterogeneity and approaches to its control in BiFeO3–BaTiO3 lead-free ferroelectrics†
- [9] Effects of Cu2+ incorporation on ZnAl-layered double hydroxide
- [10] Nucleic acid biosensors for environmental pollution monitoring










